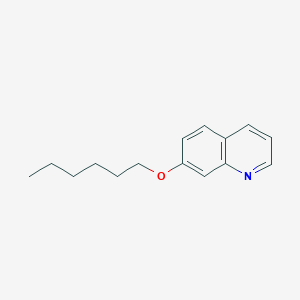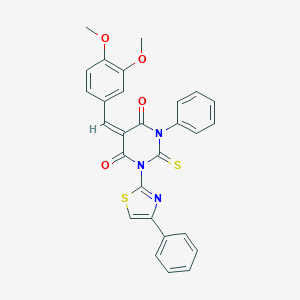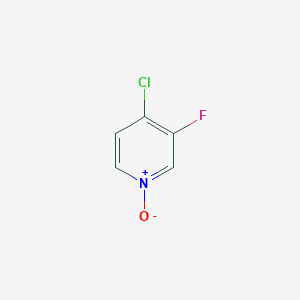
4-Chloro-3-fluoropyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C5H3ClFNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoropyridine 1-oxide typically involves the oxidation of 4-Chloro-3-fluoro-pyridine. One common method is the use of peroxides such as benzoyl peroxide or tert-butyryl peroxide to achieve the oxidation . The reaction conditions often include a solvent like acetonitrile and are carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluoropyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide, tert-butyryl peroxide.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Chloro-3-fluoro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoropyridine 1-oxide has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its unique electronic properties.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence the electronic distribution in the pyridine ring, making it more reactive towards certain types of chemical reactions. The chlorine and fluorine substituents further modulate its reactivity and interaction with biological targets. The exact pathways and molecular targets can vary depending on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-fluoro-pyridine: The parent compound without the N-oxide group.
3-Fluoro-pyridine 1-oxide: Similar structure but without the chlorine substituent.
4-Chloro-pyridine 1-oxide: Similar structure but without the fluorine substituent.
Uniqueness
4-Chloro-3-fluoropyridine 1-oxide is unique due to the combined presence of chlorine, fluorine, and the N-oxide group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules. Its unique reactivity profile allows for selective transformations that are not easily achievable with other similar compounds .
Propiedades
Número CAS |
127108-51-4 |
|---|---|
Fórmula molecular |
C5H3ClFNO |
Peso molecular |
147.53 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-2-8(9)3-5(4)7/h1-3H |
Clave InChI |
NOUWIWISPLZJHT-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1Cl)F)[O-] |
SMILES canónico |
C1=C[N+](=CC(=C1Cl)F)[O-] |
Sinónimos |
Pyridine, 4-chloro-3-fluoro-, 1-oxide (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
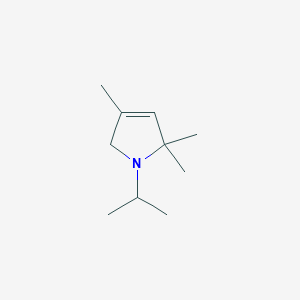

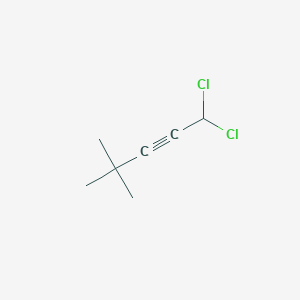
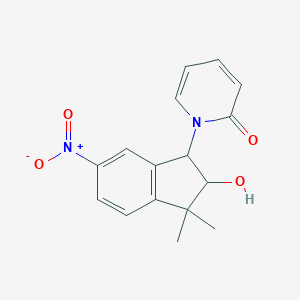
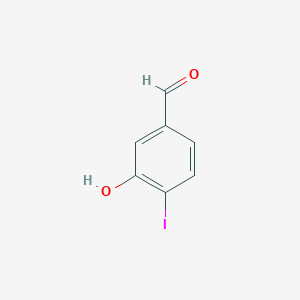
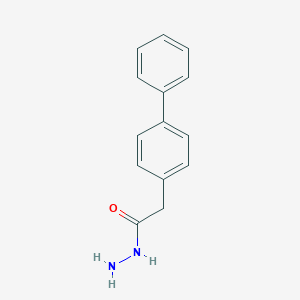
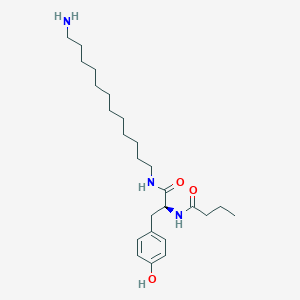

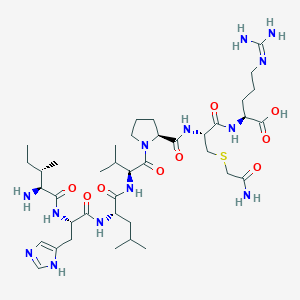
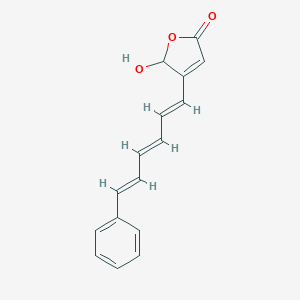
![(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B145173.png)

